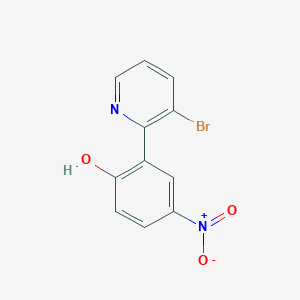
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound that features a bromopyridine moiety and a nitrocyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 3-bromopyridine derivatives with nitrocyclohexadienone precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its bromopyridine and nitrocyclohexadienone moieties. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, these compounds have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Formed from bromoketones and 2-aminopyridine under different conditions, these compounds are versatile intermediates in organic synthesis.
Uniqueness
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a bromopyridine ring and a nitrocyclohexadienone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
83702-39-0 |
|---|---|
Fórmula molecular |
C11H7BrN2O3 |
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-5-13-11(9)8-6-7(14(16)17)3-4-10(8)15/h1-6,15H |
Clave InChI |
IYSHUVVXEJLFDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
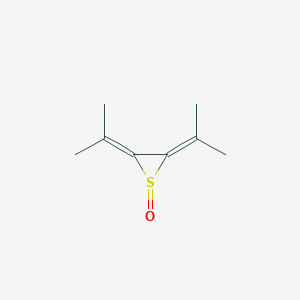
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


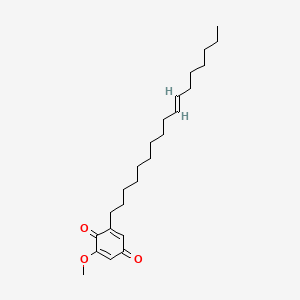

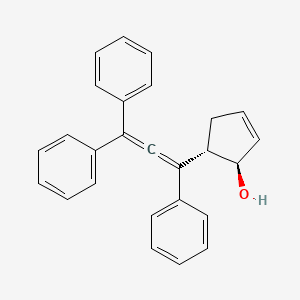
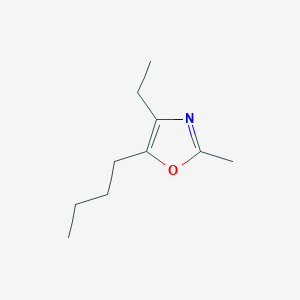
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
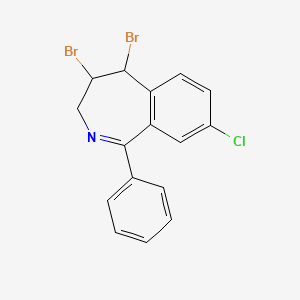
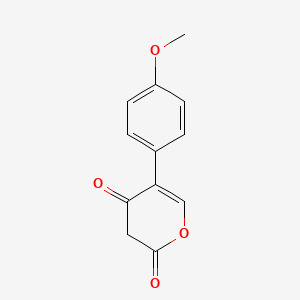
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
